Cas no 97867-33-9 (Ciprofloxacin lactate)

Ciprofloxacin lactate Chemical and Physical Properties
Names and Identifiers
-
- CIPROFLOXACIN LACTATE
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid lactate
- mono(2-hydroxypropanoate)
- Ciprofloxacin lactate CP2000
- Ciprofloxacine lactate
- CIPROFLOXACIN-QACID
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 2-hydroxypropanoate
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid,2-hydroxypropanoic acid
- Cipobacter
- Ciprobid Eye Drops
- Ciproflox [inj.]
- Ciproxin [inj.]
- Ciproxina [inj.]
- Flociprin [inj.]
- Flunase [inj.]
- Ificipro
- Quintor Eye Drops
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid compound with 2-hydroxypropanoic acid (1:1)
- Ciproxin
- UEY6XFC224
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, mono(2-hydroxypropanoate)
- Ciproxin (TN)
- KS-0
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, mono(2-hydroxypropanoate) (9CI)
- Propanoic acid, 2-hydroxy-, compd. with 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (1:1) (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidcompoundwith2-hydroxypropanoicacid(1:1)
- Ciproflox
- Flunase (inj.)
- Ciprofloxacin (lactate)
- ciprofloxacinlactate
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid 2-hydroxypropanoic acid salt
- CIPROFLOXACIN LACTATE [WHO-DD]
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-Quinolinecarboxylic Acid Mono(2-hydroxypropanoate)
- 857213-31-1
- Flociprin
- CIPROFLOXACIN LACTAT
- AKOS015896304
- C20H24FN3O6
- SCHEMBL667608
- Ciproflox (inj.)
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; 2-hydroxypropanoic acid
- CHEMBL1077975
- MFCD01759747
- 3-QUINOLINECARBOXYLIC ACID, 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-, 2-HYDROXYPROPANOATE (1:1)
- Flociprin (inj.)
- CIPROFLOXACIN (AS LACTATE)
- Ciproxina (inj.)
- UNII-UEY6XFC224
- CS-W021038
- Q27291047
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
- HY-W040298
- DB-057689
- D82460
- 96186-80-0
- 1-CycloPr-6-fluoro-4-oxo-7-(piperaZin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid comp with 2-hydroxypropanoic acid(1:1);95%
- (+/-)-CIPROFLOXACIN LACTATE
- D07702
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
- DTXSID20913608
- Ciproxin (inj.)
- CIPROFLOXACIN LACTATE, (+/-)-
- CIPROFLOXACIN LACTATE (MART.)
- DS-11431
- 97867-33-9
- CIPROFLOXACIN LACTATE [MART.]
- Ciprofloxacin lactate
-
- MDL: MFCD01759747
- Inchi: 1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6)
- InChI Key: NRBJWZSFNGZBFQ-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O.O=C(C(C)O)O
Computed Properties
- Exact Mass: 403.15400
- Monoisotopic Mass: 421.164914
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 631
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 130
Experimental Properties
- Color/Form: White or yellow crystalline powder
- Melting Point: 255-257 ºC
- Boiling Point: 581.8 °C at 760 mmHg
- Flash Point: 305.6 °C
- PSA: 100.87000
- LogP: 1.34310
Ciprofloxacin lactate Security Information
- Safety Instruction: 24/25
Ciprofloxacin lactate Customs Data
- HS CODE:2933491000
- Customs Data:
China Customs Code:
2933491000Overview:
2933491000. Ciprofloxacin. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933491000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:6.5%. General tariff:20.0%
Ciprofloxacin lactate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 243199-100MG |
Ciprofloxacin lactate, 98% |
97867-33-9 | 98% | 100MG |
¥ 32 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024619-100mg |
Ciprofloxacin lactate |
97867-33-9 | 100mg |
¥494 | 2024-07-19 | ||
BAI LING WEI Technology Co., Ltd. | 243199-500MG |
Ciprofloxacin lactate, 98% |
97867-33-9 | 98% | 500MG |
¥ 113 | 2022-04-26 | |
abcr | AB527974-1 g |
1-CycloPr-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid comp with 2-hydroxypropanoic acid(1:1),95%; . |
97867-33-9 | 1g |
€93.80 | 2023-04-17 | ||
Chemenu | CM228360-25g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid compound with 2-hydroxypropanoic acid (1:1) |
97867-33-9 | 95% | 25g |
$299 | 2021-08-04 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | RC7422-5g |
Ciprofloxacin lactate |
97867-33-9 | ≥98% | 5g |
¥75元 | 2023-09-15 | |
Chemenu | CM228360-5g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid compound with 2-hydroxypropanoic acid (1:1) |
97867-33-9 | 95% | 5g |
$102 | 2021-08-04 | |
Chemenu | CM228360-10g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid compound with 2-hydroxypropanoic acid (1:1) |
97867-33-9 | 95% | 10g |
$163 | 2021-08-04 | |
Chemenu | CM228360-100g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid compound with 2-hydroxypropanoic acid (11) |
97867-33-9 | 95% | 100g |
$*** | 2023-04-20 | |
TRC | C482515-25mg |
Ciprofloxacin Lactate |
97867-33-9 | 25mg |
$ 126.00 | 2023-09-08 |
Ciprofloxacin lactate Related Literature
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on Ciprofloxacin lactate
Ciprofloxacin Lactate (CAS No. 97867-33-9): A Comprehensive Overview
Ciprofloxacin lactate, with the chemical identifier CAS No. 97867-33-9, is a significant compound in the field of pharmaceutical chemistry and biomedicine. This enantiomerically pure form of ciprofloxacin, a well-known fluoroquinolone antibiotic, has garnered considerable attention due to its enhanced pharmacological properties and therapeutic applications. The lactate salt form of ciprofloxacin offers improved solubility and bioavailability, making it a preferred choice for various medicinal formulations.
The chemical structure of Ciprofloxacin lactate (CAS No. 97867-33-9) consists of a naphthyridine ring system fused with a piperazine moiety, characterized by a fluorine atom at the C-6 position and a carboxylic acid group that is esterified with lactate. This structural configuration contributes to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as atypical pathogens such as Mycoplasma and Chlamydia. The enhanced stability and solubility of the lactate salt make it particularly suitable for oral administration, where it exhibits rapid absorption and prolonged half-life.
In recent years, Ciprofloxacin lactate has been extensively studied for its potential in treating resistant bacterial infections. According to the latest research published in leading journals such as the Journal of Antimicrobial Chemotherapy and the European Journal of Medicinal Chemistry, this compound has shown promising results in overcoming multidrug-resistant strains of bacteria. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This mechanism ensures that Ciprofloxacin lactate remains effective against a wide range of bacterial infections, even those that have developed resistance to other antibiotics.
The pharmacokinetic profile of Ciprofloxacin lactate (CAS No. 97867-33-9) is another area of significant interest. Studies have demonstrated that the lactate salt exhibits superior bioavailability compared to its hydrochloride counterpart, primarily due to its enhanced solubility in water. This property allows for more efficient absorption in the gastrointestinal tract, leading to higher plasma concentrations and prolonged therapeutic effects. Additionally, the reduced incidence of gastrointestinal side effects associated with the lactate salt makes it a more tolerable option for patients undergoing treatment.
Recent clinical trials have highlighted the efficacy of Ciprofloxacin lactate in treating various infections, including urinary tract infections (UTIs), respiratory tract infections, and skin infections. A notable study published in the International Journal of Antimicrobial Agents reported a high success rate in treating complicated UTIs caused by extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The study emphasized the importance of enantiopure forms like Ciprofloxacin lactate in achieving optimal therapeutic outcomes.
The development of novel drug delivery systems incorporating Ciprofloxacin lactate has also been a focal point in recent research. Nanoparticle-based formulations have shown promise in improving drug delivery efficiency and reducing side effects. For instance, liposomes encapsulating Ciprofloxacin lactate have been investigated for their ability to target infected sites more precisely, thereby minimizing systemic exposure and enhancing therapeutic efficacy. These advancements highlight the versatility and potential applications of this compound in modern medicine.
The safety profile of Ciprofloxacin lactate (CAS No. 97867-33-9) is another critical aspect that has been thoroughly evaluated through extensive preclinical and clinical studies. While fluoroquinolones are known to have potential side effects such as tendonitis and peripheral neuropathy, the enantiopure form of ciprofloxacin has demonstrated a lower risk profile compared to racemic mixtures. This makes it a safer option for long-term treatment regimens, particularly in patients with underlying health conditions who may be more susceptible to adverse effects.
In conclusion, Ciprofloxacin lactate, identified by CAS No. 97867-33-9, represents a significant advancement in antibiotic therapy due to its enhanced pharmacological properties and therapeutic efficacy. The compound's improved solubility, bioavailability, and reduced side effect profile make it an invaluable asset in treating resistant bacterial infections. Ongoing research continues to explore new applications and delivery systems for this compound, ensuring its continued relevance in addressing global healthcare challenges.
97867-33-9 (Ciprofloxacin lactate) Related Products
- 98105-99-8(Sarafloxacin)
- 70458-96-7(Norfloxacin)
- 93106-60-6(Enrofloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 112732-17-9(Enrofloxacin hydrochloride)
- 112811-59-3(Gatifloxacin)
- 110871-86-8(Sparfloxacin)
- 98106-17-3(Difloxacin Standard)
- 98079-51-7(lomefloxacin)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
